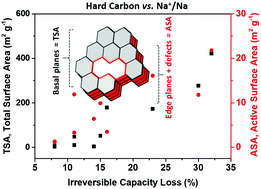The role of specific and active surface areas in optimizing hard carbon irreversible capacity loss in sodium ion batteries†
Energy Advances Pub Date: 2022-03-07 DOI: 10.1039/D2YA00004K
Abstract
Oxygen physi- and chemisorption were used to determine the hard carbon total specific and active surface areas, respectively, which have been correlated with irreversible capacity loss during the first charge/discharge cycle in Na-ion half-cells. Lowering the specific and active surface areas allow to reduce the irreversible capacity loss to 8%. Carbon basal planes and edge planes/defects contributions are discussed.


Recommended Literature
- [1] When do defectless alkanethiol SAMs in ionic liquids become penetrable? A molecular dynamics study†
- [2] Correction: Mono- and tri-ester hydrogenolysis using tandem catalysis. Scope and mechanism
- [3] Facile electrochemical deposition of Cu7Te4 thin films with visible-light driven photocatalytic activity and thermoelectric performance
- [4] European Analytical Column 17
- [5] Thermal Rearrangement of 3-Allyloxy-1,2-benzisothiazole 1,1-Dioxides: an Unusual Inversion of Products of Sigmatropic [3,3]-Shift to Give the [1,3]-Isomers
- [6] A novel non-chromatographic strategy for the sequential/simultaneous extraction and analysis of chromium species by electrothermal atomic absorption spectrometry in effluents and different water sources
- [7] Comparison of Palladium Chemical Modifiers for the Determination of Selenium in Plasma by Zeeman-effect Background Corrected Electrothermal Atomic Absorption Spectrometry
- [8] Tissue engineered scaffolds for corneal endothelial regeneration: a material's perspective
- [9] Metal–organic anion receptors: trans-functionalised platinum complexes†‡
- [10] Resorcylic acid lactones (RALs) and their structural congeners: recent advances in their biosynthesis, chemical synthesis and biology










